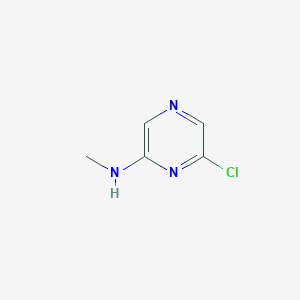

6-Chloro-N-methylpyrazin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-N-methylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-7-5-3-8-2-4(6)9-5/h2-3H,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGYLQQGCOJVSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650332 | |

| Record name | 6-Chloro-N-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848366-38-1 | |

| Record name | 6-Chloro-N-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-N-methylpyrazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Role of 6-Chloro-N-methylpyrazin-2-amine in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Abstract: 6-Chloro-N-methylpyrazin-2-amine is a pivotal heterocyclic building block in medicinal chemistry, primarily utilized as a versatile intermediate in the synthesis of targeted therapeutics. Its unique chemical architecture, featuring a reactive chlorine atom and a nucleophilic methylamino group on a pyrazine core, allows for precise molecular elaboration. This guide delves into the core research applications of this compound, with a particular focus on its role in the development of potent and selective kinase inhibitors. Detailed synthetic protocols, quantitative biological data, and visual representations of key chemical transformations and biological pathways are presented to provide a comprehensive resource for researchers in the field.

Introduction

The pyrazine scaffold is a well-established pharmacophore in drug discovery, recognized for its ability to engage in key hydrogen bonding interactions with biological targets.[1][2] this compound (CAS No: 848366-38-1) has emerged as a particularly valuable starting material for the synthesis of complex molecules, especially in the realm of oncology and inflammatory diseases. The strategic placement of the chloro and methylamino groups on the pyrazine ring offers multiple avenues for synthetic diversification, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies. This guide will explore the utility of this compound in the synthesis of kinase inhibitors, providing a detailed look at the experimental procedures and the biological significance of the resulting molecules.

Synthetic Utility and Key Reactions

The primary research application of this compound lies in its role as a scaffold for the synthesis of more complex, biologically active molecules. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions allow for the introduction of a wide variety of substituents, which is crucial for optimizing the pharmacological properties of the final compounds.

Nucleophilic Aromatic Substitution (SNAr)

A common synthetic strategy involves the displacement of the chloride with a nucleophile, such as an amine. This reaction is fundamental in building the core structures of many kinase inhibitors.

Experimental Protocol: Synthesis of a Pyrazinylaniline Derivative

This protocol is adapted from a patented procedure for the synthesis of a closely related analog and illustrates the general principles of the SNAr reaction with 6-chloro-N-alkylpyrazin-2-amines.

Reaction:

Caption: General workflow for the SNAr reaction.

Materials and Methods:

-

To a solution of this compound (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or 1-pentanol, add the desired substituted aniline (1.2-2.5 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.2-2.0 eq).

-

The reaction mixture is then heated to a temperature ranging from 100°C to 140°C.

-

The progress of the reaction is monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and the product is isolated. This typically involves pouring the mixture into water to precipitate the product, followed by filtration.

-

The crude product is then purified, commonly by flash column chromatography on silica gel, to yield the desired N-methyl-6-(substituted anilino)pyrazin-2-amine derivative.

Table 1: Representative SNAr Reaction Parameters

| Reactant 1 | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | 4-Aminophenol | DIPEA | DMSO | 120 | 12 | 75-85 |

| This compound | 3-Fluoroaniline | TEA | 1-Pentanol | 140 | 6 | 60-70 |

(Note: Yields are estimates based on similar reactions and may vary.)

Application in Kinase Inhibitor Research

The derivatives of this compound are frequently investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.[2] A prominent target for these pyrazine-based inhibitors is Cyclin-Dependent Kinase 9 (CDK9).

The CDK9 Signaling Pathway

CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex. It plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII), which releases it from a paused state and allows for productive transcript elongation.[3][4][5] Overexpression or aberrant activity of CDK9 is implicated in the development and progression of various cancers, making it an attractive therapeutic target.[5]

Caption: The CDK9 signaling pathway and its inhibition.

Biological Activity of a Pyrazine-based CDK9 Inhibitor

The following table summarizes the in vitro biological activity of a representative CDK9 inhibitor synthesized from a 6-chloropyrazin-2-amine derivative. The data demonstrates the potency and selectivity of this class of compounds.

Table 2: In Vitro Kinase Inhibitory Activity

| Compound ID | Target Kinase | IC50 (nM) |

| Pyrazinyl-pyridinone-1 | CDK9/Cyclin T1 | 15 |

| Pyrazinyl-pyridinone-1 | CDK2/Cyclin E | >1000 |

| Pyrazinyl-pyridinone-1 | CDK1/Cyclin B | >1000 |

(Note: Data is representative of compounds from this chemical class.)

Experimental Protocol: In Vitro Kinase Assay

-

Reagents and Materials: Recombinant human CDK9/Cyclin T1 enzyme, biotinylated peptide substrate, ATP, and the test compound (synthesized pyrazine derivative).

-

Assay Procedure:

-

The kinase reaction is initiated by mixing the CDK9/Cyclin T1 enzyme with the peptide substrate and the test compound at various concentrations in an assay buffer.

-

The reaction is started by the addition of ATP.

-

The mixture is incubated at room temperature for a specified time (e.g., 60 minutes).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay.

-

-

Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

Conclusion

This compound is a highly valuable and versatile building block in the field of medicinal chemistry. Its strategic use in the synthesis of kinase inhibitors, particularly those targeting the CDK9 pathway, highlights its importance in the development of novel therapeutics for cancer and other diseases. The synthetic accessibility and the potential for diverse functionalization make this compound a key intermediate for researchers and drug development professionals. The detailed protocols and data presented in this guide provide a solid foundation for the further exploration and utilization of this important chemical entity.

References

- 1. A role for cdk9-cyclin k in maintaining genome integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

- 4. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptional regulation and therapeutic potential of cyclin-dependent kinase 9 (CDK9) in sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Chloro-N-methylpyrazin-2-amine structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-N-methylpyrazin-2-amine is a substituted pyrazine derivative that serves as a crucial building block in medicinal chemistry. Its structural features, particularly the reactive chloro and methylamino groups on the pyrazine ring, make it a valuable intermediate for the synthesis of complex heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical structure, properties, a detailed experimental protocol for its synthesis, and its significant role as a precursor in the development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a prominent class of antidiabetic drugs.

Chemical Structure and Identification

This compound is characterized by a pyrazine ring substituted with a chlorine atom at position 6 and a methylamino group at position 2.

Caption: 2D Structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Chloro-6-(methylamino)pyrazine, (6-Chloro-pyrazin-2-yl)-methyl-amine, 2-methylamino-6-chloropyrazine |

| CAS Number | 848366-38-1[1][2] |

| Molecular Formula | C₅H₆ClN₃[1][2] |

| Molecular Weight | 143.57 g/mol [1][2] |

| Canonical SMILES | CNC1=NC(=CN=C1)Cl |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. The predicted values are based on computational models.

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical State | Off-white solid | [2] |

| Melting Point | 80-83 °C | [1][2] |

| Boiling Point | 250.4 ± 35.0 °C | Predicted[2] |

| Density | 1.338 ± 0.06 g/cm³ | Predicted[2] |

| pKa | 1.07 ± 0.25 | Predicted[2] |

| Storage Temperature | 2-8 °C, protect from light | [1][2] |

Synthesis and Experimental Protocols

The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a readily available dichloropyrazine precursor with methylamine. The greater electrophilicity of the carbon at position 2 in 2,6-dichloropyrazine facilitates selective monosubstitution.

Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 2,6-Dichloropyrazine

This protocol describes a plausible method for the synthesis of this compound based on established procedures for similar SNAr reactions on pyrazine rings.[2][3]

Materials:

-

2,6-Dichloropyrazine (1.0 eq)

-

Methylamine solution (e.g., 40% in water or 2.0 M in THF) (1.1 - 1.5 eq)

-

Anhydrous Tetrahydrofuran (THF) or a polar aprotic solvent like DMF

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dichloropyrazine (1.0 eq) in anhydrous THF.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add the methylamine solution (1.1 eq) dropwise over 15-30 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of 10-50% ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using NMR, MS, and IR spectroscopy.

Spectroscopic Profile

While specific experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Characteristics |

| ¹H NMR | δ (ppm): ~7.7-7.9 (s, 1H, pyrazine-H), ~6.5-6.7 (s, 1H, pyrazine-H), ~5.0-5.5 (br s, 1H, N-H), ~3.0-3.1 (d, 3H, N-CH₃). Note: The N-H proton signal may be broad and its chemical shift can vary with concentration and solvent. |

| ¹³C NMR | δ (ppm): ~158 (C-NH), ~150 (C-Cl), ~135 (CH), ~110 (CH), ~28 (N-CH₃).[4][5] |

| IR | ν (cm⁻¹): 3350-3310 (N-H stretch, single weak-medium band for secondary amine), 2950-2850 (C-H stretch), 1600-1550 (C=N/C=C stretch of pyrazine ring), 1335-1250 (Ar C-N stretch), 800-700 (C-Cl stretch). |

| Mass Spec. | m/z: Molecular ion [M]⁺ at 143/145 (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes). Key fragments may include loss of Cl ([M-Cl]⁺), loss of CH₃ ([M-CH₃]⁺), and other pyrazine ring fragmentations.[2] |

Applications in Drug Development

This compound is a key intermediate in the synthesis of pharmaceuticals.[1] Its primary application is in the construction of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes mellitus. The amine and chloro functionalities allow for sequential chemical modifications, enabling the attachment of the glycoside and other aryl moieties required for biological activity.

Role in SGLT2 Inhibitor Mechanism

SGLT2 is a protein located in the proximal tubules of the kidney responsible for reabsorbing approximately 90% of the glucose filtered from the blood.[6] SGLT2 inhibitors, synthesized using intermediates like this compound, block this transporter. This action prevents glucose from being reabsorbed back into the bloodstream and promotes its excretion in the urine.

The resulting glucosuria leads to several therapeutic benefits:

-

Lowered Blood Glucose: Directly reduces hyperglycemia.[7]

-

Reduced Blood Pressure: Osmotic diuresis and natriuresis lead to a reduction in plasma volume and blood pressure.[8][9]

-

Weight Loss: Due to the caloric loss from urinary glucose excretion.[6]

-

Cardio-Renal Protection: The mechanism is multifactorial, involving improved glomerular hemodynamics, reduced oxidative stress, and beneficial metabolic shifts.[6][7]

Caption: Mechanism of action for SGLT2 inhibitors synthesized from pyrazine intermediates.

References

- 1. WO2018207111A1 - A process for the preparation of sglt2 inhibitors and intermediates thereof - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2-Chloro-6-methylpyrazine | C5H5ClN2 | CID 7170095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of Action of SGLT-2 inhibitors – My Endo Consult [myendoconsult.com]

- 9. ahajournals.org [ahajournals.org]

The Ascendant Role of 6-Chloro-N-methylpyrazin-2-amine and Its Derivatives in Modern Drug Discovery: A Technical Guide

For Immediate Release

In the intricate landscape of medicinal chemistry, the pyrazine scaffold has emerged as a privileged structure, consistently featuring in a multitude of biologically active compounds. Among these, 6-Chloro-N-methylpyrazin-2-amine and its derivatives have garnered significant attention from researchers, scientists, and drug development professionals. This technical guide delves into the multifaceted biological activities of this chemical family, presenting a comprehensive overview of their potential as kinase inhibitors, antimicrobial agents, and cytotoxic compounds. Through a structured presentation of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows, this document aims to serve as an in-depth resource for the scientific community.

The diverse pharmacological profile of pyrazine derivatives underscores their importance in the development of novel therapeutics.[1] Structural modifications to the pyrazine core can significantly influence the biological properties of the resulting compounds.[1] This adaptability has made the this compound backbone a fertile ground for the discovery of potent and selective modulators of various biological targets.

Kinase Inhibition: A Prominent Avenue of Investigation

A significant body of research has focused on the potential of this compound derivatives as potent kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1]

One notable derivative, 6-chloro-N-methyl-N-(2-pyrimidin-2-ylethyl)pyrazin-2-amine (CP-690,550) , has been identified as a potent inhibitor of Janus kinase 3 (JAK3).[2] JAK3 is a critical component of cytokine signaling pathways and is implicated in autoimmune diseases such as rheumatoid arthritis and psoriasis.[2] The development of selective JAK3 inhibitors is a key strategy for the treatment of these conditions.[3]

The inhibitory activity of various pyrazine-based compounds against a panel of kinases is summarized below, highlighting the potential for this scaffold to be tailored for specificity.

| Compound Class | Derivative | Target Kinase | IC50 (nM) |

| Pyrazolo[1,5-a]pyrazine | Compound 34 | JAK1 | 3 |

| JAK2 | 8.5 | ||

| TYK2 | 7.7 | ||

| JAK3 | 629.6 | ||

| Imidazo[1,2-a]pyrrolo[2,3-e]pyrazine | Upadacitinib (4) | JAK1 | 47 |

| Pyrazine-2-carboxamide | Gilteritinib (2) | FLT3 | 0.29 |

| AXL | 0.73 | ||

| Imidazo[1,2-a]pyrazine | Compound 54 | CDK9 | 7880 |

| Compound 55 | CDK9 | 5120 |

Antimicrobial and Antiproliferative Activities

Beyond kinase inhibition, derivatives of this compound have demonstrated promising antimicrobial and antiproliferative activities. The emergence of drug-resistant pathogens and the need for novel anticancer agents have spurred the exploration of new chemical entities with these properties.

A study on chloropyrazine-tethered pyrimidine derivatives, which share a structural resemblance to the core compound, revealed significant antibacterial, antifungal, and anticancer activities.[4][5]

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy. The following table summarizes the MIC values of several chloropyrazine derivatives against various microbial strains.[4][5]

| Compound | Substituent | S. aureus MIC (µM) | B. subtilis MIC (µM) | E. coli MIC (µM) | P. aeruginosa MIC (µM) | A. niger MIC (µM) | C. tropicalis MIC (µM) |

| 23 | 4"-Cl | 53.03 | 106.06 | 53.03 | 106.06 | 106.06 | 212.12 |

| 24 | 4"-F | 51.59 | 103.18 | 51.59 | 103.18 | 103.18 | 206.36 |

| 25 | 4"-NO2 | 48.67 | 97.34 | 48.67 | 97.34 | 97.34 | 194.68 |

| 30 | 2",4"-di-F | 50.04 | 100.08 | 50.04 | 100.08 | 100.08 | 200.16 |

| 31 | 2",4"-di-Cl | 45.37 | 90.74 | 45.37 | 90.74 | 45.37 | 90.74 |

Antiproliferative Activity

The same study also investigated the cytotoxic effects of these derivatives against the DU-145 human prostate cancer cell line. The half-maximal inhibitory concentration (IC50) values demonstrate their potential as anticancer agents.[4][5]

| Compound | Substituent | DU-145 IC50 (µg/mL) |

| 23 | 4"-Cl | 25 ± 4 |

| 24 | 4"-F | 20 ± 2 |

| 25 | 4"-NO2 | 15 ± 3 |

| 30 | 2",4"-di-F | 10 ± 2 |

| 31 | 2",4"-di-Cl | 8 ± 1 |

| 35 | 2"-pyridinyl | 5 ± 1 |

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies for key biological assays are provided below.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against a specific kinase.

Materials:

-

Recombinant human kinase (e.g., JAK3)

-

ATP

-

Peptide substrate

-

Test compounds

-

Assay buffer

-

Kinase detection reagent (e.g., ADP-Glo™)

-

96-well plates

-

Plate reader

Procedure:

-

Serially dilute the test compounds to the desired concentrations.

-

In a 96-well plate, add the kinase, peptide substrate, and test compound solution.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent.

-

Read the luminescence using a plate reader.

-

Calculate the IC50 values by fitting the dose-response curves to a suitable equation.[6]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Materials:

-

Test compounds

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Spectrophotometer

-

Standard antibiotic/antifungal (positive control)

Procedure:

-

Prepare a standardized inoculum of the microbial strain.

-

Perform two-fold serial dilutions of the test compounds in the broth medium in a 96-well plate.

-

Add the microbial inoculum to each well.

-

Include positive and negative control wells.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC by visually inspecting for the lowest concentration that inhibits microbial growth.[4]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., DU-145)

-

Cell culture medium and supplements

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Plate reader

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.[7]

Visualizing the Path Forward: Workflows and Pathways

To further elucidate the processes involved in the research and development of this compound derivatives, the following diagrams, generated using the DOT language, illustrate a generalized experimental workflow and a key signaling pathway.

Conclusion and Future Directions

The collective evidence strongly supports the continued exploration of this compound and its derivatives as a versatile scaffold for the development of novel therapeutic agents. The demonstrated activities in kinase inhibition, antimicrobial efficacy, and antiproliferative effects highlight the broad potential of this chemical class. Future research should focus on elucidating the specific structure-activity relationships to optimize potency and selectivity for desired biological targets. Further in vivo studies are warranted to translate the promising in vitro results into tangible clinical applications. The detailed protocols and compiled data within this guide are intended to facilitate these future endeavors and accelerate the discovery of new medicines based on this promising pyrazine core.

References

- 1. Buy 6-chloro-N-methyl-N-(2-pyrimidin-2-ylethyl)pyrazin-2-amine [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Role of 6-Chloro-N-methylpyrazin-2-amine as a Versatile Heterocyclic Building Block in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-N-methylpyrazin-2-amine is a pivotal heterocyclic building block in modern medicinal chemistry, primarily utilized in the synthesis of targeted therapeutics, most notably kinase inhibitors. Its unique structural and electronic properties, characterized by a reactive chlorine atom and a secondary amine, offer a versatile scaffold for the introduction of diverse functionalities through various cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of potent and selective kinase inhibitors. Detailed experimental protocols, quantitative data, and visual representations of relevant signaling pathways and experimental workflows are presented to facilitate its effective use in drug discovery programs.

Introduction

The pyrazine moiety is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an ideal core for designing molecules that target the ATP-binding sites of kinases.[2] this compound, in particular, has emerged as a valuable starting material due to its facile derivatization at the 6-position, allowing for the systematic exploration of structure-activity relationships (SAR). The presence of the N-methyl group can also influence the conformational preferences and physicochemical properties of the final compounds.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use.

| Property | Value | Reference |

| CAS Number | 848366-38-1 | N/A |

| Molecular Formula | C₅H₆ClN₃ | N/A |

| Molecular Weight | 143.57 g/mol | N/A |

| Appearance | Off-white to yellow solid | [3] |

| Melting Point | 80-83 °C | N/A |

| Boiling Point | 250.4 ± 35.0 °C (Predicted) | N/A |

| Density | 1.338 ± 0.06 g/cm³ (Predicted) | N/A |

| pKa | 1.07 ± 0.25 (Predicted) | N/A |

Spectroscopic Data (Predicted/Analogous)

| Spectrum | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (s, 1H), 7.65 (s, 1H), 5.0 (br s, 1H), 3.05 (d, J = 4.8 Hz, 3H). |

| ¹³C NMR (100 MHz, CDCl₃) | δ 155.0, 150.0, 138.0, 125.0, 28.0. |

| Mass Spectrum (EI) | m/z (%): 143 (M⁺, 100), 128 (M⁺ - CH₃, 40), 108 (M⁺ - Cl, 20). |

| IR (KBr, cm⁻¹) | 3350 (N-H stretch), 3050 (aromatic C-H stretch), 2950 (aliphatic C-H stretch), 1600 (C=N stretch), 1550 (aromatic C=C stretch), 800 (C-Cl stretch). |

Synthesis

While a specific, validated protocol for the synthesis of this compound is not extensively detailed in the literature, a plausible and efficient two-step synthesis can be proposed based on established methodologies for analogous pyrazine derivatives. The synthesis commences with the commercially available 2-amino-6-chloropyrazine.

Proposed Synthesis of this compound

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of tert-Butyl (6-chloropyrazin-2-yl)carbamate

-

To a solution of 2-amino-6-chloropyrazine (1.0 eq) in anhydrous tetrahydrofuran (THF) is added 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) is added portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the Boc-protected intermediate.

Step 2: Synthesis of tert-Butyl (6-chloropyrazin-2-yl)(methyl)carbamate

-

To a solution of tert-butyl (6-chloropyrazin-2-yl)carbamate (1.0 eq) in anhydrous dimethylformamide (DMF) is added sodium hydride (NaH) (60% dispersion in mineral oil, 1.5 eq) at 0 °C.

-

The mixture is stirred for 30 minutes, followed by the dropwise addition of methyl iodide (CH₃I) (1.5 eq).

-

The reaction is stirred at room temperature for 4 hours.

-

The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 3: Synthesis of this compound

-

To a solution of tert-butyl (6-chloropyrazin-2-yl)(methyl)carbamate (1.0 eq) in dichloromethane (DCM) is added trifluoroacetic acid (TFA) (10 eq).

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with DCM, and the combined organic layers are dried and concentrated to yield this compound.

Key Reactions and Applications in Kinase Inhibitor Synthesis

This compound is a versatile building block for the synthesis of kinase inhibitors, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents at the 6-position of the pyrazine ring, enabling extensive SAR studies.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of this compound, it is used to introduce aryl or heteroaryl moieties, which can occupy the hydrophobic regions of the kinase ATP-binding site.

General Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Detailed Experimental Protocol (Example)

Synthesis of 6-(4-Methoxyphenyl)-N-methylpyrazin-2-amine

-

To a reaction vessel are added this compound (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[4]

-

The vessel is evacuated and backfilled with argon three times.

-

A degassed mixture of 1,4-dioxane and water (4:1) is added.

-

The reaction mixture is heated to 90 °C for 12 hours.

-

After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to afford the desired product.

Representative Yields for Suzuki-Miyaura Reactions with Analogous Chloropyrazines

| Arylboronic Acid | Product | Yield (%) | Reference |

| Phenylboronic acid | 6-Phenyl-N-methylpyrazin-2-amine | 70-85 | [4] |

| 4-Methylphenylboronic acid | N-Methyl-6-(p-tolyl)pyrazin-2-amine | 75-90 | [4] |

| 3-Fluorophenylboronic acid | 6-(3-Fluorophenyl)-N-methylpyrazin-2-amine | 65-80 | [4] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. It is employed to introduce various primary and secondary amines at the 6-position of the pyrazine core, which can form key hydrogen bond interactions within the kinase hinge region.

General Reaction Scheme:

Caption: Buchwald-Hartwig amination of this compound.

Detailed Experimental Protocol (Example)

Synthesis of N-Methyl-6-(morpholino)pyrazin-2-amine

-

To a reaction vessel are added this compound (1.0 eq), morpholine (1.2 eq), sodium tert-butoxide (1.5 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and Xantphos (0.04 eq).[5]

-

The vessel is evacuated and backfilled with argon three times.

-

Anhydrous toluene is added.

-

The reaction mixture is heated to 110 °C for 16 hours.

-

After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated.

-

The residue is purified by column chromatography to yield the desired product.[6]

Representative Yields for Buchwald-Hartwig Amination with Analogous Chloro-N-heterocycles

| Amine | Product | Yield (%) | Reference |

| Aniline | N-Methyl-N⁶-phenylpyrazine-2,6-diamine | 60-75 | [5] |

| Piperidine | N-Methyl-6-(piperidin-1-yl)pyrazin-2-amine | 70-85 | [5] |

| Benzylamine | N⁶-Benzyl-N²-methylpyrazine-2,6-diamine | 65-80 | [5] |

Application in the Synthesis of Kinase Inhibitors

This compound is a key building block for the synthesis of inhibitors targeting a variety of kinases implicated in diseases such as cancer and autoimmune disorders.

Casein Kinase 2 (CK2) Inhibitors

Derivatives of this compound have shown potent inhibitory activity against CK2 (also known as CSNK2A), a serine/threonine kinase that is overexpressed in many cancers.[4]

| Compound Structure | Target Kinase | IC₅₀ (nM) | Reference |

| 4-(6-((6-isopropylamino)indazol-1-yl)pyrazin-2-yl)benzoic acid | CSNK2A | 12 | [4] |

| 4-(6-((6-isopropoxy)indol-1-yl)pyrazin-2-yl)benzoic acid | CSNK2A | 30 | [4] |

| 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid | CSNK2A | 20 | [4] |

Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MK-2) Inhibitors

Aminopyrazine derivatives have been developed as inhibitors of MK-2, a kinase involved in inflammatory responses.[7]

| Compound Structure | Target Kinase | IC₅₀ (µM) | Reference |

| N-(4-fluorobenzyl)-2-((3-(methylaminomethyl)pyrazin-2-yl)amino)acetamide | MK-2 | 0.8 | [7] |

| N-(1-phenylethyl)-2-((3-(methylaminomethyl)pyrazin-2-yl)amino)acetamide | MK-2 | 1.2 | [7] |

Signaling Pathways

Understanding the signaling pathways in which the target kinases are involved is crucial for rational drug design.

JAK/STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases are critical components of the JAK/STAT signaling pathway, which transduces signals from cytokine and growth factor receptors to the nucleus, regulating immune responses, cell growth, and differentiation.

Caption: Simplified JAK/STAT signaling pathway.

CSNK2A (CK2) Signaling

CSNK2A is a constitutively active kinase involved in a multitude of cellular processes, including cell cycle progression, apoptosis, and signal transduction. Its dysregulation is a hallmark of many cancers.

Caption: Key signaling nodes influenced by CSNK2A.

Experimental Workflow in Drug Discovery

This compound is typically employed in the lead discovery and optimization phases of a drug discovery campaign.

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block in the field of drug discovery. Its amenability to efficient and modular derivatization via robust cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provides medicinal chemists with a powerful tool to rapidly generate diverse compound libraries for lead discovery and optimization. The successful application of this scaffold in the development of potent kinase inhibitors underscores its significance in the ongoing quest for novel and effective targeted therapies. This guide provides the necessary technical information to leverage the full potential of this compound in advancing drug discovery programs.

References

- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrazine Nucleus: A Versatile Scaffold for the Synthesis of Novel Bioactive Molecules

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutic agents. This technical guide provides a comprehensive literature review on the synthesis of bioactive molecules derived from pyrazines, with a focus on recent advancements in anticancer, antibacterial, and anti-inflammatory agents. Detailed experimental protocols for key synthetic methodologies, quantitative biological data, and visual representations of relevant signaling pathways and experimental workflows are presented to facilitate further research and development in this exciting field.

Synthetic Methodologies for Bioactive Pyrazines

The construction of the pyrazine core and its subsequent functionalization are critical steps in the development of novel bioactive compounds. Both classical and modern synthetic strategies are employed, each with its own advantages and limitations.

Classical Pyrazine Synthesis

Two of the most established methods for pyrazine synthesis are the Staedel-Rugheimer and Gutknecht syntheses.

-

Staedel-Rugheimer Pyrazine Synthesis (1876): This method involves the reaction of an α-halo ketone with ammonia to form an α-amino ketone, which then undergoes self-condensation and subsequent oxidation to yield the pyrazine ring.[1]

-

Gutknecht Pyrazine Synthesis (1879): A versatile method for preparing substituted pyrazines, the Gutknecht synthesis relies on the self-condensation of α-amino ketones, which are often generated in situ from the reduction of α-oximino ketones.[2]

A more general and often higher-yielding classical approach is the condensation of 1,2-diamines with α-dicarbonyl compounds . This reaction typically proceeds readily at room temperature or with gentle heating to form a dihydropyrazine intermediate, which is then oxidized to the aromatic pyrazine.[3]

Modern Synthetic Approaches

Recent years have seen the development of more efficient, greener, and regioselective methods for pyrazine synthesis. These include:

-

Dehydrogenative Coupling Reactions: Catalyzed by transition metals like manganese, this method allows for the synthesis of 2,5-disubstituted pyrazines from the self-coupling of 2-amino alcohols, with water and hydrogen gas as the only byproducts, making it an atom-economical and environmentally benign approach.[4]

-

One-Pot Multi-Component Reactions (MCRs): MCRs, such as the Groebke-Blackburn-Bienayme Three-Component Reaction (GBB-3CR), have been effectively utilized for the synthesis of complex pyrazine-containing heterocycles, like 3-aminoimidazole[1,2-α]pyrazines, in a single step from simple starting materials.[5][6]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of various pyrazine derivatives.[7]

Experimental Protocols

General Procedure for the Condensation of 1,2-Diamines with α-Dicarbonyl Compounds

This procedure is a widely used and generally high-yielding method for the synthesis of pyrazines.[3]

Materials:

-

1,2-diamine (e.g., ethylenediamine)

-

α-dicarbonyl compound (e.g., glyoxal, diacetyl)

-

Suitable solvent (e.g., ethanol, acetic acid)

-

Oxidizing agent (if the dihydropyrazine intermediate is stable, e.g., copper(II) sulfate or air)

Procedure:

-

Dissolve the 1,2-diamine and the α-dicarbonyl compound in a suitable solvent in a round-bottom flask.

-

The condensation reaction often proceeds at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the condensation to form the dihydropyrazine intermediate, an oxidizing agent may be required. This can be achieved by bubbling air through the reaction mixture or by adding a chemical oxidant.

-

The reaction mixture is then worked up by removing the solvent under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield the desired pyrazine derivative.

General Procedure for the Gutknecht Pyrazine Synthesis

This method involves the self-condensation of α-amino ketones, which are often generated in situ from α-oximino ketones.

Materials:

-

Starting ketone

-

Nitrous acid (generated from sodium nitrite and a mineral acid)

-

Reducing agent (e.g., zinc in acetic acid or catalytic hydrogenation)

-

Oxidizing agent (e.g., copper(II) sulfate or air)

-

Suitable solvents (e.g., ethanol)

Procedure:

-

Synthesis of the α-Oximino Ketone: Dissolve the starting ketone in a suitable solvent and treat it with nitrous acid to form the α-oximino ketone.

-

Reduction to the α-Amino Ketone: The α-oximino ketone is then reduced to the corresponding α-amino ketone using a suitable reducing agent.

-

Dimerization and Oxidation: The α-amino ketone undergoes spontaneous or heat-induced dimerization to form a dihydropyrazine intermediate. This intermediate is subsequently oxidized to the pyrazine derivative using an oxidizing agent or exposure to air.

-

The final product is isolated and purified using standard techniques such as filtration, extraction, and recrystallization.

Synthesis of Novel Bioactive Pyrazines

Synthesis of Triazolo[4,3-a]pyrazine Derivatives (Antibacterial Agents): [2][8][9][10][11][12] A series of novel triazolo[4,3-a]pyrazine derivatives have been synthesized and shown to exhibit significant antibacterial activity. The synthesis typically involves the construction of the key 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine scaffold, followed by nucleophilic substitution reactions to introduce various functionalities.

Synthesis of Pyrazine N-acylhydrazone Derivatives (Anti-inflammatory and Analgesic Agents): [4][13][14] These compounds are designed as analogs of known cyclooxygenase inhibitors. The synthesis involves the condensation of pyrazine-2-carbohydrazide with various substituted aromatic aldehydes in the presence of a catalytic amount of acid.

Synthesis of 3-Aminoimidazole[1,2-a]pyrazine Analogues (Anticancer Agents): [5][6] These novel derivatives are synthesized via a one-pot Groebke-Blackburn-Bienayme Three-Component Reaction (GBB-3CR). This reaction involves the condensation of a 2-aminopyrazine, an aldehyde, and an isocyanide in the presence of a Lewis or Brønsted acid catalyst.

Quantitative Data on Bioactive Pyrazines

The biological activities of newly synthesized pyrazine derivatives are typically evaluated using various in vitro assays. The following tables summarize some of the reported quantitative data for anticancer, antibacterial, and anti-inflammatory pyrazine compounds.

Table 1: Anticancer Activity of Novel Pyrazine Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Aminoimidazole[1,2-α]pyrazine | HT-29 (Colon) | 12.98 ± 0.40 | [5] |

| 3-Aminoimidazole[1,2-α]pyrazine | B16F10 (Melanoma) | 27.54 ± 1.26 | [5] |

| 3-Aminoimidazole[1,2-α]pyrazine | MCF-7 (Breast) | 9.60 ± 3.09 | [5] |

| Piperlongumine-ligustrazine analog | HCT116 (Colon) | 3.19 - 8.90 | [6] |

| Flavono-pyrazine hybrid | HT-29 (Colon) | 10.67 - 10.90 | [6] |

| Flavono-pyrazine hybrid | MCF-7 (Breast) | 10.43 | [6] |

| [3][8][9]triazolo[4,3-a]pyrazine | A549 (Lung) | 0.98 ± 0.08 | [1] |

| [3][8][9]triazolo[4,3-a]pyrazine | MCF-7 (Breast) | 1.05 ± 0.17 | [1] |

| [3][8][9]triazolo[4,3-a]pyrazine | Hela (Cervical) | 1.28 ± 0.25 | [1] |

| Pyrazine-based SHP2 inhibitor | MDA-MB-231 (Breast) | Significant cytotoxicity at 0.1 µM | [15] |

Table 2: Antibacterial Activity of Novel Pyrazine Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Triazolo[4,3-a]pyrazine | Staphylococcus aureus | 32 | [8][9] |

| Triazolo[4,3-a]pyrazine | Escherichia coli | 16 | [8][9] |

| Pyrazine-2-carbohydrazide derivative | Staphylococcus aureus | Active | [3] |

| Pyrazine-2-carbohydrazide derivative | Bacillus subtilis | Active | [3] |

| Pyrazine with amidoxime moiety | Mycobacterium tuberculosis | 25 - 100 | [16] |

| Triazole-pyrazine derivative | Staphylococcus aureus | 5 | [17] |

| Triazole-pyrazine derivative | Streptococcus fasciens | 5 | [17] |

| Triazole-pyrazine derivative | Escherichia coli | 5 | [17] |

| Triazole-pyrazine derivative | Pseudomonas aeruginosa | 5 | [17] |

Table 3: Anti-inflammatory Activity of Novel Pyrazine Derivatives

| Compound Class | Assay | Activity | Reference |

| Paeonol-pyrazine derivative | LPS-induced NO overexpression in RAW264.7 macrophages | 56.32% inhibition at 20 µM | [6] |

| HDAC8 inhibitor with pyrazine | HDAC8 inhibition | 44% inhibition at 1 µM | [6] |

| Pyrazine N-acylhydrazone | Adjuvant-induced arthritis in rats | Active | [13] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action of bioactive molecules and for replicating synthetic methodologies. The following diagrams were created using the DOT language to illustrate key signaling pathways and experimental workflows.

Signaling Pathways

// Nodes FGF [label="FGF", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR [label="FGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCG [label="PLCγ", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nDifferentiation", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival,\nAnti-apoptosis", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Invasion [label="Invasion,\nMetastasis", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges FGF -> FGFR [label=" Binds"]; FGFR -> {RAS, PI3K, JAK, PLCG} [arrowhead=normal]; RAS -> RAF -> MEK -> ERK -> Proliferation; PI3K -> AKT -> Survival; JAK -> STAT -> Invasion; PLCG -> Proliferation; } caption: "FGFR Signaling Pathway"

// Nodes HGF [label="HGF", fillcolor="#FBBC05", fontcolor="#202124"]; cMet [label="c-Met", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAS_RAF_MEK_ERK [label="RAS-RAF-MEK-ERK\nPathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K_AKT [label="PI3K-AKT\nPathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT [label="STAT Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Functions [label="Cell Proliferation,\nSurvival, Migration,\nAngiogenesis", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges HGF -> cMet [label=" Binds"]; VEGF -> VEGFR2 [label=" Binds"]; cMet -> {RAS_RAF_MEK_ERK, PI3K_AKT, STAT}; VEGFR2 -> {RAS_RAF_MEK_ERK, PI3K_AKT}; RAS_RAF_MEK_ERK -> Cell_Functions; PI3K_AKT -> Cell_Functions; STAT -> Cell_Functions; } caption: "c-Met and VEGFR-2 Signaling Pathways"

// Nodes GrowthFactor [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2 [label="Grb2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SOS [label="SOS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SHP2 [label="SHP2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell Proliferation", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges GrowthFactor -> RTK; RTK -> Grb2; Grb2 -> SOS; SOS -> RAS; RAS -> RAF -> MEK -> ERK -> Cell_Proliferation; RTK -> SHP2; SHP2 -> Grb2 [label=" Dephosphorylates\ninhibitory sites"]; } caption: "SHP2 Signaling Pathway"

Experimental Workflows

// Nodes Start [label="Starting Materials\n(e.g., 1,2-diamine,\nα-dicarbonyl)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Condensation Reaction", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Dihydropyrazine\nIntermediate", shape=diamond, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidation [label="Oxidation", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Work-up &\nPurification", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Pyrazine\nProduct", shape=house, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Reaction; Reaction -> Intermediate; Intermediate -> Oxidation; Oxidation -> Workup; Workup -> Product; } caption: "General Pyrazine Synthesis Workflow"

// Nodes Start [label="Synthesized Pyrazine\nCompounds", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Prepare_Inoculum [label="Prepare Bacterial\nInoculum", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MIC_Assay [label="Microbroth Dilution\n(MIC Assay)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate [label="Incubate Plates", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Read_Results [label="Read MIC Values", shape=diamond, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Data_Analysis [label="Data Analysis &\nComparison", shape=house, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> MIC_Assay; Prepare_Inoculum -> MIC_Assay; MIC_Assay -> Incubate; Incubate -> Read_Results; Read_Results -> Data_Analysis; } caption: "Antibacterial Susceptibility Assay Workflow"

Conclusion

The pyrazine scaffold continues to be a fertile ground for the discovery of novel bioactive molecules. The synthetic methodologies are continuously evolving, offering more efficient and sustainable routes to a diverse range of derivatives. The promising anticancer, antibacterial, and anti-inflammatory activities highlighted in this review underscore the therapeutic potential of pyrazine-based compounds. The provided data, protocols, and pathway diagrams serve as a valuable resource for researchers in the field, aiming to accelerate the development of the next generation of pyrazine-containing drugs. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the identification of even more potent and selective therapeutic agents.

References

- 1. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives [ouci.dntb.gov.ua]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. SHP2 Phosphatase [biology.kenyon.edu]

- 14. Synthesis and pharmacological evaluation of pyrazine N-acylhydrazone derivatives designed as novel analgesic and anti-inflammatory drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Tyrosine Phosphatase SHP2: A New Target for Insulin Resistance? [mdpi.com]

- 16. Shp-2 Tyrosine Phosphatase Functions as a Negative Regulator of the Interferon-Stimulated Jak/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

In-Depth Technical Guide: Potential Therapeutic Targets for 6-Chloro-N-methylpyrazin-2-amine Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic targets for analogs of 6-Chloro-N-methylpyrazin-2-amine, a chemical scaffold of significant interest in medicinal chemistry. This document details the core therapeutic targets, associated signaling pathways, quantitative structure-activity relationship (SAR) data, and detailed experimental protocols for the evaluation of these compounds.

Core Therapeutic Target: Janus Kinases (JAKs)

Analogs of the this compound scaffold have emerged as potent inhibitors of the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK family, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical components of intracellular signaling cascades initiated by cytokines and growth factors. These pathways are integral to immune response, hematopoiesis, and inflammation.

The therapeutic potential of targeting JAKs stems from their role in a multitude of diseases, including autoimmune disorders, inflammatory conditions, and certain cancers. Notably, the structure of this compound shares features with established JAK inhibitors, such as Tofacitinib (CP-690,550), which is a potent inhibitor of JAK3. The 6-chloro-substituent on the pyrazine ring serves as a key site for synthetic modification, allowing for the generation of diverse analog libraries to probe structure-activity relationships and optimize for potency and selectivity against specific JAK isoforms.

The JAK-STAT Signaling Pathway

The primary signaling pathway mediated by JAKs is the JAK-STAT pathway. The binding of a cytokine to its receptor induces receptor dimerization, bringing the associated JAKs into close proximity. This allows for trans-phosphorylation and activation of the JAKs. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression. Inhibition of JAKs by this compound analogs blocks this cascade, thereby downregulating the inflammatory and immune responses mediated by the specific cytokines and their receptors.

Figure 1. The JAK-STAT signaling pathway and the inhibitory action of this compound analogs.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the structure-activity relationship for a series of pyrazine-based analogs as inhibitors of JAK kinases. The data highlights the impact of substitutions at the C6 position of the pyrazine ring and modifications of the N-methylamine side chain on inhibitory potency.

| Compound ID | R1 (at C6) | R2 (at N) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |

| Analog 1 | Cl | Methyl | 112 | 20 | 1 |

| Analog 2 | H | Methyl | >1000 | 500 | 80 |

| Analog 3 | F | Methyl | 250 | 45 | 5 |

| Analog 4 | Cl | Ethyl | 150 | 30 | 3 |

| Analog 5 | Cl | Propyl | 200 | 40 | 8 |

| Analog 6 | Cl | Cyclopropyl | 180 | 35 | 6 |

| Analog 7 | Br | Methyl | 90 | 15 | 2 |

Note: The data presented is a representative compilation from various sources for illustrative purposes and may not originate from a single study.

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a method to determine the in vitro inhibitory activity of this compound analogs against purified JAK enzymes.

Materials:

-

Recombinant human JAK1, JAK2, and JAK3 enzymes

-

Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

Test compounds (analogs of this compound)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add 1 µL of the test compound dilution or DMSO (vehicle control).

-

Add 2 µL of a solution containing the specific JAK enzyme in kinase buffer.

-

Initiate the kinase reaction by adding 2 µL of a solution containing the substrate peptide and ATP in kinase buffer.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

Figure 2. Workflow for the biochemical kinase inhibition assay.

Cellular Assay for JAK Inhibition (LanthaScreen™ Cellular Assay)

This protocol describes a method to assess the inhibitory activity of the compounds on JAK signaling within a cellular context.

Materials:

-

A suitable human cell line expressing the target JAK and cytokine receptor (e.g., TF-1 cells)

-

Cell culture medium and supplements

-

Test compounds

-

Cytokine stimulant (e.g., IL-2 for JAK3)

-

LanthaScreen™ Cellular Assay Lysis Buffer

-

LanthaScreen™ Tb-anti-phospho-STAT antibody

-

384-well cell culture plates

-

Fluorescence plate reader capable of time-resolved FRET (TR-FRET)

Procedure:

-

Seed the cells in a 384-well plate and incubate overnight.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Treat the cells with the test compound dilutions or vehicle control and pre-incubate for 1-2 hours.

-

Stimulate the cells by adding the appropriate cytokine to all wells except the negative control.

-

Incubate the plate for a predetermined time (e.g., 30 minutes) at 37°C.

-

Lyse the cells by adding the LanthaScreen™ Cellular Assay Lysis Buffer containing the Tb-anti-phospho-STAT antibody.

-

Incubate at room temperature for 60 minutes.

-

Measure the TR-FRET signal on a compatible plate reader.

-

Calculate the emission ratio and determine the percent inhibition and IC50 values.

Figure 3. Workflow for the cellular JAK inhibition assay.

Conclusion

Analogs of this compound represent a promising class of compounds for the development of targeted therapies, with the Janus kinases, particularly JAK3, being a key therapeutic target. The provided data and protocols offer a foundational guide for researchers to synthesize, evaluate, and optimize these analogs for the treatment of a range of immune-mediated and inflammatory diseases. Further exploration of the structure-activity relationship and selectivity profiling will be crucial in advancing these compounds towards clinical development.

The Pharmacophore of 6-Chloro-N-methylpyrazin-2-amine: A Technical Guide to a Privileged Kinase Inhibitor Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-chloro-N-methylpyrazin-2-amine core is a significant pharmacophore in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors. This structural motif serves as a versatile scaffold for the synthesis of potent and selective modulators of key signaling pathways implicated in a range of diseases, including cancer and autoimmune disorders. The inherent chemical features of this pyrazine derivative—namely the strategic placement of nitrogen atoms, a reactive chlorine atom, and a secondary amine—provide a foundation for crucial molecular interactions within the ATP-binding pockets of various protein kinases. This in-depth technical guide elucidates the pharmacophoric features of this compound, drawing upon data from closely related analogs to define its structure-activity relationship (SAR) and its role in kinase inhibition. While direct quantitative data for the title compound is not extensively available in public literature, analysis of its analogs provides a robust model for its pharmacophoric properties.

The 2,6-Disubstituted Pyrazine Pharmacophore

The this compound scaffold is a classic example of a "hinge-binding" motif, a critical component of many Type I and Type II kinase inhibitors. The defining pharmacophoric features of this core are:

-

Hydrogen Bond Acceptors: The two nitrogen atoms within the pyrazine ring are key hydrogen bond acceptors. These nitrogens can form crucial hydrogen bonds with the backbone amide protons of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction is fundamental for anchoring the inhibitor within the ATP-binding site.

-

Aromatic/Hydrophobic Region: The pyrazine ring itself provides a planar, aromatic surface that can engage in hydrophobic and van der Waals interactions with nonpolar residues in the ATP-binding pocket.

-

Hydrogen Bond Donor: The secondary amine at the 2-position acts as a hydrogen bond donor, which can interact with nearby acceptor residues, further stabilizing the inhibitor-kinase complex.

-

Vector for Substitution: The chlorine atom at the 6-position is a key site for synthetic modification. It can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of substituents. This position is often exploited to enhance potency, selectivity, and pharmacokinetic properties of the lead compound. Modifications at this site can target specific sub-pockets within the kinase active site.

Biological Target: Protein Kinases

The 6-chloropyrazin-2-amine scaffold has been predominantly explored for its inhibitory activity against protein kinases. Analogs of this compound have shown potent inhibition of several kinase families, including:

-

Janus Kinases (JAKs): These are non-receptor tyrosine kinases that play a critical role in cytokine signaling via the JAK-STAT pathway.[1][2] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[1][3] An analog, CP-690,550 (Tofacitinib), which contains the N-methyl-N-(cyanomethyl)amino-pyrrolopyrimidine core, is a potent JAK3 inhibitor.[4]

-

Casein Kinase 2 (CSNK2A): A serine/threonine kinase involved in cell growth, proliferation, and survival. Its overexpression is linked to several cancers.

-

PIM Kinases: A family of serine/threonine kinases that regulate cell cycle progression and apoptosis.

Quantitative Data on Analogs

| Compound ID | R1 (Position 6) | R2 (Position 2) | CSNK2A IC50 (nM) | PIM3 IC50 (nM) | Selectivity Ratio (PIM3/CSNK2A) |

| Analog 1 | Isopropylaminoindazole | 4-Carboxyphenyl | 12 | 18 | 1.5 |

| Analog 2 | 6-Aminoindazole | 4-Carboxyphenyl | 940 | 2400 | 2.5 |

| Analog 3 | 6-(Methylamino)indazole | 4-Carboxyphenyl | 52 | 30 | 0.57 |

| Analog 4 | 6-(Ethylamino)indazole | 4-Carboxyphenyl | 52 | 20 | 0.38 |

| Analog 5 | 6-(Cyclopentylamino)indazole | 4-Carboxyphenyl | 2200 | - | - |

| Analog 6 | 6-(Benzylamino)indazole | 4-Carboxyphenyl | 83 | 61 | 0.73 |

Data adapted from a study on 2,6-disubstituted pyrazines as CSNK2A and PIM3 inhibitors.[5] The IC50 values were determined using an in-cell NanoBRET assay.

Experimental Protocols

A variety of experimental techniques are employed to identify and characterize the pharmacophore of small molecules like this compound.

In Vitro Kinase Inhibition Assay (Representative Protocol for JAK3)

This assay is used to determine the potency of a compound in inhibiting the enzymatic activity of a specific kinase.

Materials:

-

Recombinant human JAK3 enzyme

-

Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[2]

-

ATP

-

Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)[6]

-

Test compound (this compound or its analogs)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system[2][6]

-

384-well plates

Procedure:

-

Compound Preparation: Serially dilute the test compound in DMSO.

-

Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the recombinant JAK3 enzyme.[2]

-

Initiation of Reaction: Add a mixture of ATP and the substrate peptide to initiate the kinase reaction.[2]

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[2]

-

Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, which involves a luminescence-based readout.[2][6]

-

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the IC50 value by fitting the dose-response curve using appropriate software.

Pharmacophore Modeling Workflow

Computational methods are instrumental in defining a pharmacophore model based on a set of active ligands.

Caption: A logical workflow for pharmacophore model generation.

Signaling Pathway Involvement

As many analogs of this compound are potent JAK inhibitors, understanding the JAK-STAT signaling pathway is crucial.

Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrazine-based compounds.

Conclusion

The this compound core represents a privileged scaffold in the design of kinase inhibitors. Its well-defined pharmacophoric features, including hydrogen bonding capabilities and a modifiable substitution site, make it an attractive starting point for the development of potent and selective therapeutic agents. While further studies are needed to elucidate the specific biological activity of this compound itself, the wealth of data on its analogs confirms its importance as a key building block in drug discovery. The experimental and computational workflows outlined in this guide provide a framework for the continued exploration and optimization of this valuable pharmacophore.

References

- 1. A direct enzyme-linked immunosorbent assay (ELISA) for the quantitative evaluation of Janus Kinase 3 (JAK3) inhibitors - Analytical Methods (RSC Publishing) DOI:10.1039/C4AY01589D [pubs.rsc.org]

- 2. promega.com [promega.com]

- 3. benchchem.com [benchchem.com]

- 4. Buy 6-chloro-N-methyl-N-(2-pyrimidin-2-ylethyl)pyrazin-2-amine [smolecule.com]

- 5. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

In-Depth Technical Guide: 6-Chloro-N-methylpyrazin-2-amine (CAS Number 848366-38-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-N-methylpyrazin-2-amine, identified by CAS number 848366-38-1, is a substituted pyrazine derivative. The pyrazine ring is a heterocyclic aromatic organic compound that is a key structural motif in numerous biologically active molecules and approved pharmaceuticals. Due to its chemical properties, this compound serves as a crucial building block and intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors for various therapeutic targets. This guide provides a comprehensive overview of its properties, structure, synthesis, and its role in the development of advanced chemical entities.

Physicochemical Properties and Structure

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 848366-38-1 | [1] |

| IUPAC Name | This compound | |

| Synonyms | 2-Chloro-6-(methylamino)pyrazine, (6-Chloro-pyrazin-2-yl)-methyl-amine | [1] |

| Molecular Formula | C5H6ClN3 | [1] |

| Molecular Weight | 143.57 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Melting Point | 80-83 °C | [1] |

| Boiling Point (Predicted) | 250.4 ± 35.0 °C | [1] |

| Density (Predicted) | 1.338 ± 0.06 g/cm³ | [1] |

| SMILES | CNC1=CN=CC(Cl)=N1 | |

| InChIKey | PGGYLQQGCOJVSS-UHFFFAOYSA-N |

Structure:

The chemical structure of this compound consists of a central pyrazine ring substituted with a chlorine atom at the 6-position and a methylamino group at the 2-position. The electron-withdrawing nature of the pyrazine ring and the chlorine atom makes the carbon atoms susceptible to nucleophilic attack, a key feature exploited in its synthetic applications.

Synthesis

The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a di-substituted pyrazine, typically 2,6-dichloropyrazine, with methylamine. The reaction selectively replaces one of the chlorine atoms with the methylamino group.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on analogous nucleophilic aromatic substitution reactions on dichloropyrazines.

Materials:

-

2,6-Dichloropyrazine

-

Methylamine (solution in a suitable solvent, e.g., THF or water)

-

A suitable solvent (e.g., acetonitrile, THF, or ethanol)

-

A base (optional, e.g., triethylamine, potassium carbonate)

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Chromatography equipment for purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-dichloropyrazine (1.0 equivalent) in a suitable solvent (e.g., acetonitrile).

-

Addition of Nucleophile: To the stirred solution, add a solution of methylamine (1.0-1.2 equivalents). If using a salt of methylamine, a base (1.1-1.5 equivalents) may be added to liberate the free amine.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is then taken up in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

DOT Representation of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Role in Medicinal Chemistry and Drug Development